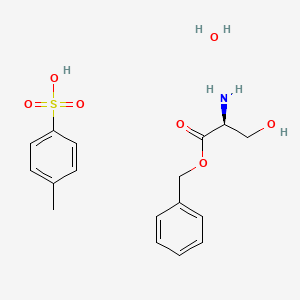![molecular formula C8H12O B14752670 Bicyclo[2.2.1]heptan-2-one, 3-methyl- CAS No. 643-51-6](/img/structure/B14752670.png)
Bicyclo[2.2.1]heptan-2-one, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptan-2-one, 3-methyl- is a bicyclic ketone compound with a unique structure that includes a seven-membered ring system. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-one, 3-methyl- can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of bicyclo[2.2.1]heptan-2-one, 3-methyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptan-2-one, 3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]heptan-2-one, 3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and stability. The ketone group plays a crucial role in its reactivity, enabling it to undergo nucleophilic addition and other reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-: This compound has two additional methyl groups, which can influence its reactivity and physical properties.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: The presence of three methyl groups at different positions alters its chemical behavior and applications.
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-:
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 3-methyl- is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct reactivity and stability. This makes it a valuable compound for various chemical and industrial applications .
Propriétés
Numéro CAS |
643-51-6 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
3-methylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C8H12O/c1-5-6-2-3-7(4-6)8(5)9/h5-7H,2-4H2,1H3 |
Clé InChI |
AOLWVFLQJQUFMW-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCC(C2)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


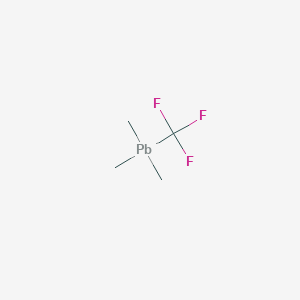
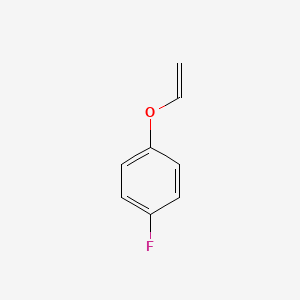
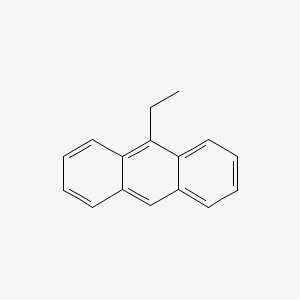
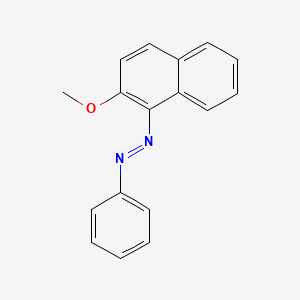

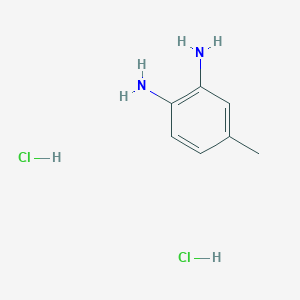
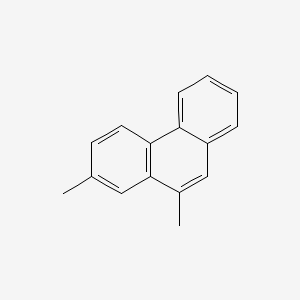
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
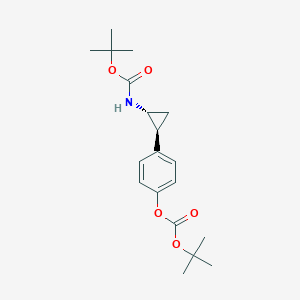
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)

![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)

